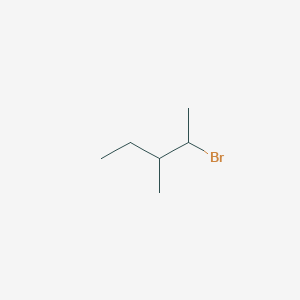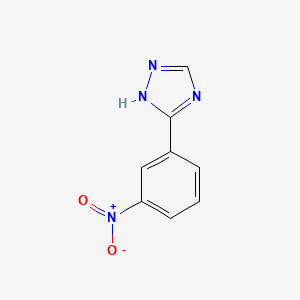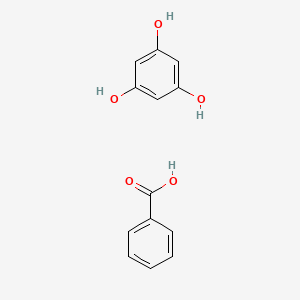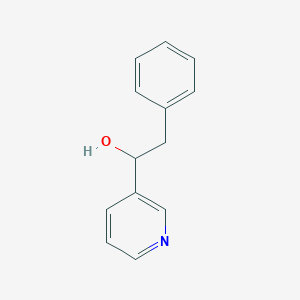
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol
Descripción general
Descripción
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 62144-08-5 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 2-phenyl-1-(3-pyridinyl)ethanol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 . This indicates that the compound has a molecular formula of C13H13NO .Physical And Chemical Properties Analysis
This compound has a melting point of 104-107°C .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol and related compounds have been synthesized and explored for their catalytic applications. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridinyl-phenol and benzyl alcohols, have shown good catalytic activity and selectivity in various reactions, remaining in the Pd(II) state during the process (Roffe et al., 2016).
Crystal Structure and Molecular Analysis
The compound has been part of studies focusing on crystal structure and molecular analysis. Research on compounds like 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane and its polymorphs has provided insights into crystal packing, π-π, and C−H•••π interactions through Hirshfeld surface analysis and fingerprint plots (González-Montiel et al., 2015).
Molecular Structure of Intermediate Compounds
The molecular structure of this compound intermediate obtained from condensation reactions was characterized, demonstrating the formation of intermolecular hydrogen bonds that contribute to the stability and crystallization of the compound. This finding is crucial for understanding the stability and hydrogen bond formation in similar compounds (Percino et al., 2015).
Electrooptic Film Fabrication
Research has been conducted on the synthesis of new dibranched, heterocyclic chromophores incorporating pyridinyl and pyrrolyl groups. These chromophores have been used in covalent self-assembly, thin-film microstructure, and nonlinear optical response studies, highlighting their importance in electrooptic film fabrication (Facchetti et al., 2006).
Fungicidal Activity
Compounds derived from 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol have been synthesized and shown fungicidal activity, demonstrating their potential for pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and neurotransmitter systems .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
Its molecular weight of 19925 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been shown to have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has a melting point of 122-124°C , suggesting that it is stable at room temperature but may degrade at higher temperatures.
Propiedades
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSWRCJGPHOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



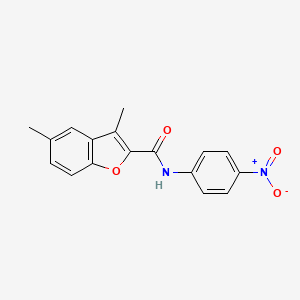
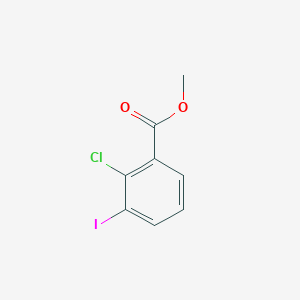
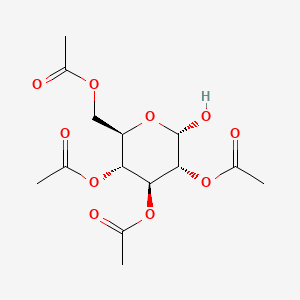
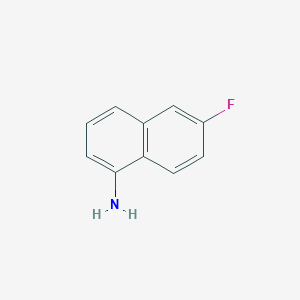

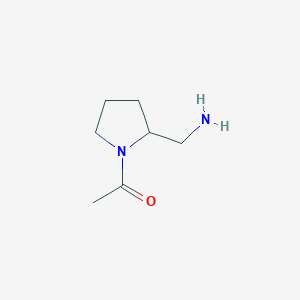



![Bipyridine, [(4-methylphenyl)sulfonyl]-](/img/structure/B3275221.png)
![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)
